An In-depth Technical Guide to the Physical and Chemical Properties of 1,10-Diaminodecane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,10-Diaminodecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Diaminodecane, a linear aliphatic diamine, is a versatile chemical intermediate with significant applications in polymer chemistry and as a research tool in the biomedical field. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Physical and Chemical Properties
1,10-Diaminodecane is a white to pale yellow crystalline solid at room temperature.[1][2] It is characterized by a ten-carbon aliphatic chain capped by two primary amine groups, which dictate its chemical reactivity and physical characteristics.
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of 1,10-Diaminodecane.
Table 1: General and Physical Properties of 1,10-Diaminodecane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₄N₂ | [1][3] |
| Molecular Weight | 172.31 g/mol | [3][4] |
| Appearance | White to light yellow chunks or powder | [1][5] |
| Melting Point | 59-64 °C | [6][7] |
| Boiling Point | 140 °C at 12 mmHg | [6] |
| Density | 0.857 g/cm³ | [8] |
| Vapor Pressure | 0.02 Pa at 20°C | [1] |
| Solubility | Soluble in ethanol.[1] Slightly soluble in chloroform and methanol.[1] Water solubility is 5.9 g/L at 20°C.[8] | [1][8] |
| pKa | ~10.97 (predicted) | [1] |
Table 2: Spectroscopic Data Identifiers for 1,10-Diaminodecane
| Spectroscopic Data | Identifier/Reference |
| ¹H-NMR Spectrum | Available from Sigma-Aldrich Co. LLC.[4] |
| ¹³C-NMR Spectrum | Available from Lachat Chemicals, Inc.[4] |
| Mass Spectrum (EI) | NIST Standard Reference Database 69.[9] |
| IR Spectrum | SDBS (AIST Spectral DB), No. 2032.[10] |
| Gas Chromatography | Data available in NIST Chemistry WebBook.[11] |
Chemical Properties and Reactivity
The chemical behavior of 1,10-diaminodecane is primarily governed by the nucleophilic nature of its two primary amine groups. These groups can readily participate in a variety of chemical reactions.
Key Reactions:
-
Acylation and Alkylation: The amine groups can be easily acylated by acid chlorides or anhydrides and alkylated by alkyl halides.[10]
-
Salt Formation: It readily reacts with acids to form ammonium salts. In the presence of air, it can react with carbon dioxide to form a carbamate salt.[1]
-
Polymerization: As a diamine, it is a key monomer in the synthesis of polyamides (nylons) through condensation polymerization with dicarboxylic acids or their derivatives.[12] It can also be used as a curing agent for epoxy resins.[12]
Experimental Protocols
Synthesis of 1,10-Diaminodecane via Catalytic Hydrogenation of Sebaconitrile
This is a common industrial method for the synthesis of 1,10-diaminodecane.[5]
Materials:
-
Sebaconitrile
-
Raney Nickel catalyst
-
95% Ethanol (solvent)
-
Liquid Ammonia
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with sebaconitrile and a suspension of Raney nickel catalyst in 95% ethanol.[5]
-
Introduce liquid ammonia into the reactor.[5]
-
Pressurize the reactor with hydrogen gas to approximately 10.34 MPa.[5]
-
Heat the reactor to 125 °C and maintain this temperature until hydrogen uptake ceases.[5]
-
Cool the reactor and vent the excess hydrogen and ammonia.[5]
-
The reaction product is washed out of the reactor with ethanol.[5]
-
The ethanolic solution is then decolorized and filtered to remove the catalyst.[5]
-
Ethanol is removed by distillation under normal pressure.[5]
-
The crude 1,10-diaminodecane is then purified by vacuum distillation, collecting the fraction at 143-146 °C (at 1.867 kPa).[5]
A logical workflow for the synthesis and purification is depicted below.
Purification by Recrystallization
For laboratory-scale purification to obtain high-purity crystals, recrystallization can be employed.
Procedure:
-
Dissolve the crude 1,10-diaminodecane in a minimum amount of a suitable hot solvent (e.g., a mixed solvent system like toluene-hexane may be effective).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which should induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
Sample Preparation:
-
Dissolve a small amount of 1,10-diaminodecane in a suitable volatile solvent such as dichloromethane or methanol.
Instrumentation and Conditions (General Protocol):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-300.
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, and place it between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹. Key characteristic peaks to observe include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
Sample Preparation:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
¹H-NMR Spectroscopy:
-
The spectrum will show signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield compared to the other methylene protons in the aliphatic chain. The NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C-NMR Spectroscopy:
-
The spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons attached to the nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the other carbons in the chain.
Biological Activity and Relevance in Drug Development
While 1,10-diaminodecane is primarily utilized in materials science, it and other long-chain aliphatic diamines have been investigated for their biological activities, which are of interest to drug development professionals.
NMDA Receptor Blockade
1,10-Diaminodecane has been shown to act as an open-channel blocker of N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons.[13] This blockade is voltage-dependent and concentration-dependent.[13] The IC₅₀ for this inhibition has been reported to be 30 µM.[13] This is a significant finding as NMDA receptors are crucial for synaptic plasticity and are implicated in various neurological disorders. The ability of 1,10-diaminodecane to modulate NMDA receptor function makes it a useful tool for studying the pharmacology of these receptors and a potential starting point for the design of novel NMDA receptor antagonists.
Antimicrobial Properties
1,10-Diaminodecane has been reported to inhibit the growth of bacteria by binding to their cell membranes and inhibiting protein synthesis.[1] It has also been shown to affect the mitochondrial membrane potential in E. coli.[1]
Polyamine Analogue Context
1,10-Diaminodecane can be considered a structural analogue of endogenous polyamines like spermine and spermidine, albeit with a longer and more flexible carbon chain. Polyamines are essential for cell growth, differentiation, and proliferation, and their dysregulation is implicated in diseases such as cancer.[6][14] As an analogue, 1,10-diaminodecane could potentially interfere with polyamine metabolic pathways, transport, or binding to cellular targets, although specific studies on this are limited.
The general polyamine biosynthesis pathway, a potential area of interaction for polyamine analogues, is outlined below.
Safety and Handling
1,10-Diaminodecane is a corrosive substance that can cause severe skin burns and eye damage.[2][4] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]
Conclusion
1,10-Diaminodecane is a valuable chemical with well-defined physical and chemical properties. Its utility in polymer synthesis is well-established, and its biological activity as an NMDA receptor antagonist presents opportunities for its use as a pharmacological tool and a lead compound in drug discovery. This guide provides the essential technical information for researchers and professionals to safely handle, synthesize, analyze, and explore the applications of 1,10-diaminodecane.
References
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- 2. benchchem.com [benchchem.com]
- 3. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and CMC determination of a series of aliphatic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,10-Diaminodecane and 1,12-diaminododecane block NMDA receptor currents by an open channel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
